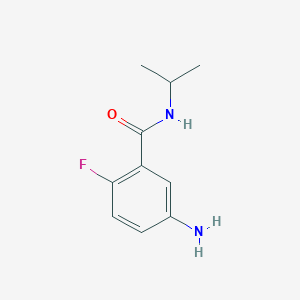

5-amino-2-fluoro-N-isopropylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Contemporary Chemical Synthesis and Design

The benzamide framework, consisting of a benzene (B151609) ring attached to an amide functional group, is a common structural motif found in a vast number of biologically active molecules. researchgate.netnanobioletters.com These scaffolds are considered valuable building blocks in organic synthesis due to their relative stability and the ease with which they can be synthesized and functionalized. Current time information in Winnipeg, CA. The amide bond itself is a critical feature, contributing to the structural rigidity and hydrogen-bonding capabilities of the molecule, which are crucial for molecular recognition and binding to biological targets. Current time information in Winnipeg, CA.

In drug design, the benzamide moiety serves as a versatile template that can be elaborated with various substituents to explore structure-activity relationships (SAR). Current time information in Winnipeg, CA. This allows medicinal chemists to systematically alter the physical and chemical properties of a lead compound to optimize its potency, selectivity, and metabolic stability. Numerous approved drugs across different therapeutic areas, including antiemetics, antipsychotics, and anticancer agents, feature the benzamide core, highlighting its broad pharmacological significance. nanobioletters.com

Strategic Incorporation of Fluorine in Aromatic Systems for Modulated Molecular Properties

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in modern drug design, often referred to as "fluorine chemistry." researchgate.netkashanu.ac.ir The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological profile of a molecule. researchgate.net

Strategically placing fluorine on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug. nih.gov Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and modulate the electronic properties of the aromatic ring, which can lead to enhanced binding affinity for the target protein. nih.gov The substitution of hydrogen with fluorine can also impact lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. kashanu.ac.ir This strategic use of fluorine has led to the development of numerous successful drugs with improved therapeutic indices. researchgate.netkashanu.ac.ir

Role of Isopropyl Substituents in Directing Molecular Conformation and Interactions

The isopropyl group, a branched alkyl substituent, plays a significant role in medicinal chemistry by influencing a molecule's three-dimensional shape and its interactions with biological macromolecules. Due to its steric bulk, an isopropyl group can impose conformational constraints on a molecule, locking it into a specific orientation that may be more favorable for binding to a receptor or enzyme active site.

This steric hindrance can also shield adjacent functional groups from unwanted metabolic reactions, contributing to improved metabolic stability. The lipophilic nature of the isopropyl group can enhance a compound's ability to cross cellular membranes, which is a critical factor for oral bioavailability. The strategic placement of an isopropyl group is a key consideration in the design of potent and selective inhibitors for various therapeutic targets.

Overview of the Chemical Compound 5-Amino-2-fluoro-N-isopropylbenzamide in Research Context

The chemical compound this compound integrates the structural features discussed above: a benzamide scaffold, a fluorine atom on the aromatic ring, and an isopropyl group on the amide nitrogen. While extensive, detailed research findings on this specific compound are not widely available in peer-reviewed literature, its structure suggests its potential as an intermediate or a candidate molecule in drug discovery programs. The combination of the 5-amino group, the 2-fluoro substituent, and the N-isopropyl group provides a unique set of properties that could be exploited for developing new therapeutic agents.

The synthesis of related compounds, such as 2-amino-N-isopropylbenzamide, has been reported, often starting from isatoic anhydride (B1165640) and reacting it with isopropylamine (B41738). google.com A plausible synthetic route for this compound could involve the amidation of a 5-amino-2-fluorobenzoic acid derivative with isopropylamine.

The presence of the fluorine atom at the 2-position is expected to influence the electronic environment of the aromatic ring and the conformation of the amide group. The amino group at the 5-position offers a site for further functionalization, allowing for the creation of a library of derivatives for biological screening. The N-isopropyl group, as previously mentioned, will impact the molecule's lipophilicity and steric profile. The investigation of such molecules is a common practice in the search for new drugs with potential applications in various diseases. For instance, a patent for a complex molecule containing a fluoro-N-isopropyl-benzamide moiety highlights its potential use as a menin/MLL protein-protein interaction inhibitor for treating cancers like leukemia. google.com

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H13FN2O | N/A |

| Molecular Weight | 196.22 g/mol | N/A |

| IUPAC Name | 5-amino-2-fluoro-N-propan-2-ylbenzamide | N/A |

| CAS Number | 1094290-34-2 | scbt.com |

| InChI Key | TWLBSJVYUZRVIQ-UHFFFAOYSA-N | scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-6(2)13-10(14)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFWNTGSXWXMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Amino 2 Fluoro N Isopropylbenzamide and Analogues

Convergent and Divergent Synthetic Routes

Convergent and divergent syntheses represent strategic approaches to improve the efficiency of creating complex molecules and libraries of related compounds. wikipedia.org A convergent strategy involves synthesizing separate fragments of a molecule and then coupling them in the final stages, which is often more efficient for complex targets. researchgate.net Divergent synthesis, conversely, starts from a common core structure and introduces diversity by reacting it with various reagents, rapidly generating a library of analogues. wikipedia.org Both strategies are applicable to the synthesis of substituted benzamides.

A primary and straightforward method for constructing N-alkyl benzamides involves the acylation of an amine with a corresponding benzoyl chloride. For the synthesis of 5-amino-2-fluoro-N-isopropylbenzamide, a common route begins with a precursor such as 2-fluoro-5-nitrobenzoyl chloride. This acid chloride is typically synthesized from the corresponding benzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The synthesis proceeds via the nucleophilic acyl substitution reaction between the benzoyl chloride and isopropylamine (B41738). This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The resulting intermediate, 2-fluoro-N-isopropyl-5-nitrobenzamide, is then subjected to a reduction step to convert the nitro group to the desired primary amine. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron powder in acetic acid or tin(II) chloride. researchgate.net

This multi-step sequence is highly effective for producing the target compound with the desired substitution pattern, as the regiochemistry is pre-determined by the starting benzoyl chloride.

Table 1: Examples of Benzoyl Chloride Precursors and Their Preparation

| Starting Material | Reagent | Product | Reference |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Thionyl chloride, 4-dimethylaminopyridine (B28879) (DMAP) | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | google.com |

| 2-Chloro-5-nitrobenzoic acid | Thionyl chloride | 2-Chloro-5-nitrobenzoyl chloride | chemicalbook.com |

| 5-Fluoro-2-nitrobenzoic acid | Not specified | 5-Fluoro-2-nitrobenzoyl chloride | biosynth.com |

An alternative and powerful strategy for the synthesis of 2-aminobenzamides utilizes anthranilic acid or its cyclic derivative, isatoic anhydride (B1165640), as the starting material. Isatoic anhydride is a versatile building block that can be prepared from anthranilic acid by reaction with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). orgsyn.orggoogle.comosi.lv

The key step in this pathway is the ring-opening amidation of isatoic anhydride. Treatment of isatoic anhydride with an amine, in this case, isopropylamine, leads to a nucleophilic attack at the more electrophilic carbonyl group (C2), followed by the loss of carbon dioxide to furnish the desired N-substituted 2-aminobenzamide (B116534) directly. google.comnih.gov This method is advantageous as it often proceeds under mild conditions and avoids the need for protecting group strategies for the amino functionality. A Chinese patent describes a one-pot method where isatoic anhydride is generated in situ from anthranilic acid and triphosgene, followed by the direct addition of isopropylamine to yield N-isopropyl-2-aminobenzamide. google.com This approach streamlines the process, reduces operational steps, and is amenable to industrial-scale production. google.com

Table 2: Synthesis of Aminobenzamides from Isatoic Anhydride

| Amine | Solvent | Conditions | Product | Yield | Reference |

| Isopropylamine | Ethylene dichloride | In situ formation of isatoic anhydride, then amidation | N-isopropyl-2-aminobenzamide | 90.9% | google.com |

| Phenyl hydrazine | Ethanol | Reflux, 2h | 2-Amino-N'-phenylbenzohydrazide | 80% | nih.gov |

| Tryptamine | Not specified | Two-step sequence | N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide | - | researchgate.net |

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) chelates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a suitable electrophile to introduce a new substituent with high regiocontrol.

Tertiary amide groups, such as the N,N-diethylamide group, are among the most powerful DMGs. uwindsor.ca For the synthesis of analogues of this compound, one could envision starting with an N,N-dialkylbenzamide. The amide group would direct lithiation to the C2 position. Quenching this aryllithium species with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would install the fluorine atom ortho to the amide.

The introduction of the amino group at the C5 position typically involves a separate electrophilic aromatic substitution step, such as nitration, on a suitably activated ring, followed by reduction. The order of these functionalization steps is crucial for controlling the final substitution pattern. For instance, fluorination via DoM could be performed on a pre-existing meta-substituted ring to achieve the desired 2,5-disubstitution pattern. The amide DMG itself can be challenging to hydrolyze but can be converted to other functional groups if needed. uwindsor.ca This methodology offers a high degree of control and flexibility in the synthesis of polysubstituted aromatic compounds. acs.org

Regioselective and Stereoselective Synthesis Approaches

Achieving specific substitution patterns (regioselectivity) and, for chiral analogues, controlling the three-dimensional arrangement of atoms (stereoselectivity) are paramount challenges in modern organic synthesis.

The control of positional isomerism in the synthesis of compounds like this compound is fundamentally addressed by the choice of synthetic strategy.

Linear Synthesis from Pre-functionalized Scaffolds: The most unambiguous method for ensuring the correct placement of substituents is to start with a commercially available or readily prepared building block where the desired substitution pattern is already established. For instance, beginning with 2-fluoro-5-nitrobenzoic acid guarantees the relative positions of the fluorine and nitro groups. Subsequent conversion to the benzoyl chloride and amidation with isopropylamine, followed by reduction of the nitro group, preserves this regiochemistry throughout the synthesis, exclusively yielding the 5-amino-2-fluoro isomer.

Directed Functionalization: As discussed previously, Directed ortho-Metalation (DoM) offers exceptional regiocontrol. wikipedia.org An amide group directs functionalization specifically to the ortho position. baranlab.org If one were to start with a 5-nitro-N-isopropylbenzamide, the amide could direct fluorination to the C2 position, thereby selectively forming the desired isomer after the final reduction step. The hierarchy and additive effects of different directing groups allow for the precise construction of complex substitution patterns that might be difficult to achieve through classical electrophilic substitution reactions. uwindsor.ca

A highly regio- and stereoselective fluorination of chiral enamides has also been described, which proceeds by reaction with an electrophilic fluorine source like Selectfluor. nih.gov This highlights how the choice of both substrate and reagent can dictate the position of fluorination. nih.gov

While this compound is an achiral molecule, many of its analogues possess elements of chirality. A key area of interest is atropisomerism, where axial chirality arises from restricted rotation around a single bond, such as the C(aryl)–C(carbonyl) bond in sterically hindered benzamides. nih.gov The synthesis of single enantiomers of these atropisomeric benzamides is a significant challenge.

Recent advances have focused on catalytic asymmetric approaches. One notable method involves the peptide-catalyzed enantioselective bromination of benzamide (B126) derivatives. nih.govdatapdf.com In this strategy, a simple tetrapeptide catalyst directs the bromination to one of the ortho positions of a benzamide, creating a sterically hindered environment that restricts bond rotation and establishes axial chirality. nih.govacs.org The resulting brominated products can be isolated with high enantiomeric ratios (er).

Another powerful technique is the asymmetric lithiation of prochiral arene chromium complexes. acs.org For example, a prochiral N,N-diethyl 2,6-dimethylbenzamide (B3022000) complex can be deprotonated at one of the two enantiotopic methyl groups using a chiral lithium amide base. Trapping the resulting anion with an electrophile affords the axially chiral benzamide chromium complex with high optical purity. Subsequent decomplexation yields the metal-free, enantiomerically enriched atropisomeric benzamide. acs.org These methods provide access to chiral benzamide analogues that may exhibit unique biological activities dependent on their specific configuration. nih.govacs.org

Table 3: Enantioselective Synthesis of Atropisomeric Benzamide Analogues

| Substrate | Catalyst/Base | Reaction Type | Yield | Enantiomeric Ratio (er) / ee | Reference |

| N,N-diethyl-2,6-dimethylbenzamide chromium complex | Chiral lithium amide of bis-(R,R)-α-phenylethylamine | Enantiotopic lithiation | 85% | 86% ee | acs.org |

| 3-Methoxy-N,N-diisopropylbenzamide | Tetrapeptide catalyst 6 | Catalytic bromination | 69% | 93:7 er | nih.gov |

| 3-Cyclopropyl-N,N-diisopropylbenzamide | Tetrapeptide catalyst 6 | Catalytic bromination | 90% | 92:8 er | nih.gov |

Green Chemistry Principles in Benzamide Synthesis

The synthesis of benzamides, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, minimizing waste, and maximizing the incorporation of reactant atoms into the final product.

Traditional amide synthesis often involves hazardous solvents and reagents. semanticscholar.org Modern approaches seek to eliminate or replace these with more environmentally friendly alternatives.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions. One such method involves the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst. semanticscholar.org This technique, which uses simple trituration and direct heating, is rapid and efficient, avoiding the need for organic solvents entirely. semanticscholar.org Another solvent-free approach utilizes the N-benzoylation of amines with vinyl benzoate, which proceeds without a solvent or an activator and allows for easy isolation of the benzamide product through crystallization. tandfonline.comtandfonline.com Research has demonstrated the synthesis of dibenzoazepine benzamide analogues using an efficient solvent-free green method, highlighting a move away from hazardous solvents used in previous methods. researchgate.net

Interactive Table: Greener Synthesis Conditions for Benzamides

| Methodology | Catalyst/Reagent | Conditions | Key Advantage |

|---|---|---|---|

| Direct Amidation | Boric Acid / Urea | Solvent-free, direct heating | Eliminates hazardous solvents, rapid reaction. semanticscholar.org |

| N-Benzoylation | Vinyl Benzoate | Solvent-free, room temperature | No activation needed, easy product isolation. tandfonline.comtandfonline.com |

| Ultrasonic Synthesis | Diatomite earth@IL/ZrCl4 | Ultrasonic irradiation | Low reaction times, reusable catalyst. researchgate.net |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com High atom economy indicates a more sustainable process with less waste generation. jocpr.comjctjournal.com

Maximizing Atom Economy: The ideal reaction has 100% atom economy, where all atoms from the starting materials are found in the product. nih.gov In amide synthesis, traditional methods often use stoichiometric activating agents, which generate significant waste and have poor atom economy. researchgate.netsciepub.com The development of catalytic direct amidation reactions is a key strategy to improve this. For example, iron-substituted polyoxometalate catalysts have been used for efficient amidation of both aliphatic and aromatic substrates without the need for additional bases or ligands, representing a highly atom-economic approach. rsc.org Rearrangement reactions, such as the Beckmann rearrangement, can also exhibit 100% atom economy. jocpr.com

Waste Reduction Strategies: Minimizing waste is intrinsically linked to maximizing atom economy. jctjournal.com This can be achieved by designing syntheses with fewer steps, using renewable feedstocks, and employing catalysts instead of stoichiometric reagents. jctjournal.com In the context of benzamide synthesis, using a recoverable and reusable catalyst, such as the diatomite earth-supported ionic liquid/ZrCl4 system, not only improves efficiency but also significantly reduces waste. researchgate.net Continuous flow systems, which allow for the recycling of the reaction mixture, present another innovative strategy for waste reduction in amide synthesis. researchgate.net Life cycle assessment (LCA) has demonstrated that continuous flow processes can reduce carbon emissions and solvent load by a significant margin compared to traditional batch syntheses. rsc.org

Derivatization Strategies for Structural Elaboration

Derivatization of the this compound core allows for the exploration of structure-activity relationships and the generation of new chemical entities. Modifications can be targeted at the primary amino group, the amide linkage, or the aromatic ring.

The primary amino group at the C-5 position is a versatile handle for derivatization. It can readily undergo a variety of reactions to introduce new functional groups.

Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides to form new amides, or reacted with sulfonyl chlorides to yield sulfonamides.

Alkylation and Arylation: Direct alkylation or arylation of the amino group can also be achieved, though this may sometimes lead to mixtures of mono- and di-substituted products.

Derivatization for Analysis: For analytical purposes, the amino group can be tagged with fluorescent reagents. Common derivatizing agents that react with primary amines include 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl), and fluorescamine. researchgate.net Azobenzene-based reagents have also been developed for liquid chromatography-mass spectrometry (LC-MS) analysis of amino compounds. nih.gov Another highly sensitive reagent is (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP), which allows for detection in the sub-fmol range. nih.gov

Interactive Table: Reagents for Amino Group Derivatization

| Reagent Class | Example Reagent | Resulting Functional Group | Application |

|---|---|---|---|

| Acylating Agents | Acetyl Chloride | Amide | Structural Modification |

| Sulfonylating Agents | Tosyl Chloride | Sulfonamide | Structural Modification |

| Fluorescent Tags | NBD-F | NBD-amine | Chemical Analysis researchgate.net |

The N-isopropylbenzamide portion of the molecule also offers opportunities for structural modification.

Amide to Thioamide Conversion: The amide functional group can be converted to its thioamide isostere. A one-pot protocol for this transformation involves reacting an N-aryl-substituted benzamide with a thiating reagent, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, after initial activation with thionyl chloride. nih.gov This reaction proceeds under mild conditions with short reaction times. nih.gov

Modification of the Isopropyl Group: While direct modification of the isopropyl group is challenging, it is conceivable to synthesize analogues with different N-alkyl or N-aryl substituents. This would typically be achieved by starting the synthesis with a different primary or secondary amine instead of isopropylamine. For example, a related patent describes the synthesis of 2-amino-N-isopropylbenzamide from isatoic anhydride and isopropylamine, a method that could be adapted for other amines. google.com

Further functionalization of the benzene (B151609) ring can be achieved through aromatic substitution reactions. The existing substituents—amino, fluoro, and N-isopropylcarboxamido groups—will direct the position of any new incoming group.

Electrophilic Aromatic Substitution: The powerful activating and ortho-, para-directing effect of the amino group, combined with the ortho-directing effect of the fluorine atom, would strongly influence the regioselectivity of electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions. The positions ortho and para to the amino group (C-4 and C-6) are the most likely sites for substitution, although the C-4 position is already occupied by the amide group (via the carbonyl). The steric hindrance from the adjacent isopropylamide group and the deactivating effect of the amide carbonyl would also play a role.

Nucleophilic Aromatic Substitution: The fluorine atom at the C-2 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing amide group at C-1. This could potentially allow for the displacement of the fluoride (B91410) by various nucleophiles, such as alkoxides or amines, to introduce new substituents at this position.

Elucidation of Reaction Mechanisms and Mechanistic Organic Chemistry

Mechanistic Pathways of Benzamide (B126) Formation and Functionalization

The formation of the benzamide core of 5-amino-2-fluoro-N-isopropylbenzamide involves the creation of an amide bond, a cornerstone reaction in organic synthesis. numberanalytics.com The direct condensation of a carboxylic acid and an amine is generally slow at room temperature because it results in a non-productive acid-base reaction. rsc.orglibretexts.org To circumvent this, the carboxylic acid is typically "activated."

One common mechanism involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an activated ester. rsc.orgnih.gov The process begins with the activation of the carboxylic acid's carbonyl group, making the carbonyl carbon more electrophilic. numberanalytics.com An amine, in this case, isopropylamine (B41738), then acts as a nucleophile, attacking the activated carbonyl carbon. numberanalytics.com This is followed by the departure of a leaving group, leading to the formation of the stable amide bond. rsc.org

A widely used method for this activation is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The mechanism with DCC proceeds as follows:

DCC protonates the carboxylic acid, forming a good leaving group. youtube.com

The carboxylate then attacks the central carbon of the DCC molecule. youtube.com

The amine can now attack the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate. youtube.com

This intermediate collapses, eliminating the dicyclohexylurea byproduct and forming the protonated amide. youtube.com

A final deprotonation step yields the neutral amide product. youtube.com

Functionalization of the benzamide ring can occur through various reactions, often guided by the electronic properties of the existing substituents.

Role of Catalysis in Benzamide Synthesis and Modification

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective formation and modification of benzamides under milder conditions. nih.govresearchgate.net

Amide Bond Formation: While strong acids or bases can catalyze direct amidation at high temperatures, contemporary methods often rely on metal or organocatalysts. numberanalytics.com Palladium-catalyzed cross-coupling reactions, for example, can form amide bonds between aryl esters and anilines. rsc.org In this process, a Palladium-N-heterocyclic carbene (Pd-NHC) complex activates the ester through oxidative addition, allowing even less nucleophilic amines to react without the need for strong bases. rsc.org Boronic acid has also been explored as a catalyst for direct amidation, offering a safe and inexpensive alternative. rsc.org

Enzymatic catalysis offers a green alternative for amide bond formation. nih.gov Adenylating enzymes, for instance, can activate the carboxyl group of an amino acid, which is then susceptible to nucleophilic attack by an amine to form the amide bond. nih.gov

Benzamide Modification: Transition metal catalysis is instrumental in functionalizing the benzamide structure. Dual catalytic systems, combining palladium and photoredox catalysts under light irradiation, have been used to create complex structures like phenanthridinones from secondary benzamides. rsc.org In such systems, the photocatalyst can control the oxidation state of the palladium catalyst, which in turn activates C-H or N-H bonds for further reaction. rsc.org Cooperative catalysis using nickel and aluminum has been shown to achieve selective alkylation of benzamides at the para-position. acs.org

A catalyst-free synthesis of substituted pyridine (B92270) benzamides has also been demonstrated using hydrogen peroxide in ethanol, highlighting a move towards more economical and environmentally friendly methods. researchgate.net

Directed ortho-Metalation (DoM) Strategies in Fluorinated Aromatic Systems

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.ca The strategy relies on a directing group (DMG) on the aromatic ring that coordinates to an organometallic base, typically an alkyllithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.ca This generates a stabilized aryl anion, which can then react with various electrophiles to introduce a new substituent.

In the context of this compound, both the amide and the fluorine substituents can act as directing groups. Fluorine is a potent directing group for ortho-lithiation, often utilizing bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). capes.gov.brresearchgate.net The high electronegativity of fluorine enhances the acidity of the ortho protons, facilitating their removal. acs.org

The amide group is also a strong directing group. The N-pivaloyl group, for instance, is effective in directing the ortho-lithiation of anilines. acs.org The directing ability of various groups has been extensively studied, establishing a hierarchy of potency. Competition experiments have shown that fluorine is one of the most powerful directing groups for metalation. capes.gov.brresearchgate.net

For a molecule like 2-fluoroaniline, protecting the amine group is often necessary to direct metalation ortho to the fluorine atom. researchgate.net This strategy has been used to synthesize 2-fluoro-3-aminophenylboronates, where the amine is protected, metalation occurs ortho to the fluorine, and subsequent reaction with an electrophile (triisopropylborate) and deprotection yields the desired product. researchgate.net This highlights how DoM can be precisely controlled in polyfunctionalized fluorinated aromatic systems to achieve specific substitution patterns.

Electrophilic Aromatic Substitution Reactions on Halogenated Benzamides

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.com The existing substituents on the benzene (B151609) ring profoundly influence both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). libretexts.orglumenlearning.com These effects are categorized as activating or deactivating and ortho-, para-, or meta-directing. libretexts.org

In a molecule like this compound, three substituents govern the outcome of EAS:

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group. The lone pair on the nitrogen atom donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. pressbooks.publibretexts.org This increased electron density is most pronounced at the ortho and para positions. pressbooks.pub

Fluoro Group (-F): Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can donate electron density through resonance to stabilize the sigma complex. libretexts.orguci.edu

Amide Group (-CONH-isopropyl): The amide group is generally considered a deactivating, meta-directing group. libretexts.org The carbonyl group withdraws electron density from the ring through resonance, making the ring less nucleophilic and destabilizing the sigma complex for ortho and para attack. libretexts.org

Direct carboxamidation of arenes can also be achieved via electrophilic substitution using reagents like cyanoguanidine in a superacid, which acts as a Friedel-Crafts-type reaction. nih.gov

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Reactivity Effect | Directing Effect |

| -NH₂ (Amino) | Electron-Donating | Activating | Ortho, Para |

| -F (Fluoro) | Halogen | Deactivating | Ortho, Para |

| -CONH-R (Amide) | Electron-Withdrawing | Deactivating | Meta |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Exploration of Substituent Effects on Molecular Interactions

The fluorine atom at the 2-position of the benzamide (B126) ring is expected to have a significant impact on the molecule's properties. Fluorine is the most electronegative element, and its introduction can modulate a compound's metabolic stability, pKa, and binding interactions. cambridgemedchemconsulting.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, often making the molecule more resistant to metabolic degradation at that position. cambridgemedchemconsulting.com

The electron-withdrawing nature of fluorine can also influence the acidity of the amide proton and the basicity of the amino group, which can be critical for target engagement. nih.gov Studies on fluorinated benzenesulfonamides have shown that the position of the fluorine atom is crucial for activity, indicating that its influence is highly context-dependent and related to its interaction with specific residues in a protein's binding pocket. nih.govau.dkresearchgate.net

Table 1: Illustrative Physicochemical Properties of Benzamide Analogs This table presents hypothetical data to illustrate the potential effects of fluorine substitution.

| Compound | LogP (Predicted) | pKa (Amine, Predicted) | Metabolic Stability (t½ in microsomes, min) |

| 5-amino-N-isopropylbenzamide | 1.8 | 4.5 | 30 |

| 5-amino-2-fluoro-N-isopropylbenzamide | 2.0 | 3.9 | >60 |

| 5-amino-3-fluoro-N-isopropylbenzamide | 2.0 | 4.2 | 45 |

The N-isopropyl group is a small, branched alkyl substituent. In terms of ligand-receptor interactions, such groups typically occupy hydrophobic pockets within the binding site of a protein. nih.gov The "isopropyl" name indicates a specific "Y" shape, which can provide a different steric profile compared to a linear propyl group. khanacademy.orgyoutube.com The benefit of such a hydrophobic interaction can be significant, with the burial of a methyl group into a hydrophobic pocket potentially increasing binding affinity. rsc.org

The size and shape of the isopropyl group make it a common feature in ligands designed to fit into well-defined hydrophobic sub-pockets. Its branching can also restrict the conformational flexibility of the N-substituent, which can be entropically favorable for binding. nih.gov

The amino group at the 5-position is a key polar feature, capable of acting as a hydrogen bond donor. Its position and potential for interaction are critical for the molecule's orientation within a binding site. SAR studies on other benzamides have shown that the presence and position of an amino group can be crucial for inhibitory activity. nih.gov

Modifications to this group, such as alkylation (e.g., to dimethylamino) or acylation (e.g., to an acetamide), would drastically alter its hydrogen bonding capacity and steric bulk. For instance, converting the primary amine to a sulfonamide or a carbamate (B1207046) has been shown to negatively affect the affinity in some series of benzamide inhibitors, suggesting that the primary amine itself is a key interaction point. nih.gov

Table 2: Hypothetical Interaction Changes with Amino Group Modification This table illustrates how modifications to the amino group could affect binding interactions.

| Modification at 5-position | Hydrogen Bond Donor? | Potential for Ionic Interaction? | Steric Bulk |

| -NH₂ (Primary Amine) | Yes | Yes (if protonated) | Low |

| -NHCH₃ (Methylamino) | Yes | Yes (if protonated) | Medium |

| -N(CH₃)₂ (Dimethylamino) | No | Yes (if protonated) | Medium-High |

| -NHC(O)CH₃ (Acetamido) | Yes (amide N-H) | No | High |

Rational Design Strategies for Targeted Chemical Modulators

Based on the core scaffold of this compound, several rational design strategies could be employed to develop new chemical modulators with improved properties.

Scaffold hopping involves replacing the central molecular core with a different one while retaining the same spatial arrangement of key interaction features. For this compound, the benzamide core could potentially be replaced by a different heterocyclic scaffold that presents the key substituents in a similar orientation.

Bioisosteric replacement is a more subtle strategy where a functional group is replaced by another with similar physicochemical properties. cambridgemedchemconsulting.comdrughunter.com This is often done to improve metabolic stability, tune potency, or alter pharmacokinetic properties. nih.gov For the amide bond in the title compound, several bioisosteric replacements could be considered, such as a 1,2,4-triazole (B32235) or an oxadiazole, which can mimic the hydrogen bonding properties of the amide. nih.govnih.gov

Table 3: Potential Bioisosteric Replacements for the Amide Linker

| Original Group | Bioisosteric Replacement | Key Features Mimicked | Potential Advantages |

| Amide (-C(O)NH-) | Thioamide (-C(S)NH-) | Planarity, H-bond donor/acceptor | Altered electronics, potential for new interactions |

| Amide (-C(O)NH-) | 1,2,4-Triazole | H-bond acceptor, dipole moment | Increased metabolic stability |

| Amide (-C(O)NH-) | Trifluoroethylamine (-CF₂CH₂-) | Dipole moment, steric profile | Increased metabolic stability, altered lipophilicity |

Fragment-based drug discovery (FBDD) uses small molecular fragments (typically <300 Da) to identify starting points for lead discovery. nih.govchemdiv.com The structure of this compound can be deconstructed into several fragments, such as 2-fluoro-5-aminobenzoic acid and isopropylamine (B41738).

In an FBDD approach, these or similar fragments could be screened for weak binding to a target of interest. Once a binding fragment is identified, it can be "grown" or "linked" with other fragments to create a more potent lead compound. nih.govnih.govmdpi.com For example, if a fragment like 3-aminofluorobenzene was found to bind to a target, it could be elaborated into a full benzamide structure to pick up additional interactions and increase affinity. nih.gov

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For this compound, its specific spatial arrangement, governed by the interplay of its constituent functional groups, dictates how it fits into and interacts with the binding pockets of proteins. A detailed conformational analysis, therefore, provides invaluable insights for understanding its molecular recognition profile. While dedicated crystallographic or solution-phase studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing the conformational effects of its key structural components: the ortho-fluorobenzamide core and the N-isopropyl substituent.

One of the most significant features of this compound is the presence of a fluorine atom at the ortho position to the amide group. It is well-established that ortho substituents can enforce a particular conformation. In the case of ortho-fluoro-N-methylbenzamide, studies have shown that the fluorine atom can participate in a moderately strong intramolecular hydrogen bond with the amide proton (N-H···F). nih.gov This interaction can significantly restrict the rotational freedom of the amide group, favoring a more planar and rigid conformation. This rigidity can be advantageous for binding to a specific biological target by reducing the entropic penalty upon binding.

The N-isopropyl group on the amide introduces significant steric bulk. The crystal structure of the related compound, N-isopropylbenzamide, reveals a dihedral angle of 30.0 (3)° between the amide group and the phenyl ring. nih.gov This deviation from planarity is a direct consequence of the steric hindrance imposed by the isopropyl group. This twisting of the amide group out of the plane of the phenyl ring will also be a key conformational feature of this compound. The interplay between the sterically demanding N-isopropyl group and the potential intramolecular hydrogen bond involving the ortho-fluorine atom will ultimately determine the preferred conformation.

The rotational barrier around the amide C-N bond is another critical aspect of the molecule's conformation. This rotation is generally hindered due to the partial double bond character of the C-N bond. mdpi.com The presence of the bulky isopropyl group will influence this rotational barrier. While specific data for this compound is unavailable, studies on related N,N-dialkylnicotinamides show that the nature of the alkyl chain on the amide nitrogen affects the rotational barrier, though solvent effects are also significant. nih.gov

The para-amino group is less likely to have a major direct impact on the molecule's conformation compared to the ortho-fluoro and N-isopropyl groups. However, it significantly influences the electronic properties of the phenyl ring and can participate in intermolecular hydrogen bonding with a biological target. nih.govmdpi.com

| Compound Fragment | Conformational Feature | Typical Values/Observations | Reference |

| ortho-Fluoro-N-methylbenzamide | Intramolecular Hydrogen Bond (N-H···F) | Moderately strong, leading to increased rigidity and planarity. | nih.gov |

| N-Isopropylbenzamide | Dihedral Angle (Amide vs. Phenyl Ring) | 30.0 (3)° | nih.gov |

| N-Alkylamides | Rotational Barrier (C-N bond) | Influenced by N-substituent size and solvent. | mdpi.comnih.gov |

Computational Chemistry and in Silico Modeling for Chemical Insights

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule, which in turn dictates its reactivity. For 5-amino-2-fluoro-N-isopropylbenzamide, methods like Density Functional Theory (DFT) can be employed to model its electronic characteristics with a high degree of accuracy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

The HOMO represents the electron-donating capability, while the LUMO signifies the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Benzamide (B126) Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

This table presents hypothetical data for a substituted benzamide to illustrate the typical values obtained from FMO analysis. Actual values for this compound would require specific quantum chemical calculations.

Electrostatic Potential Mapping and Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. libretexts.orgyoutube.com The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule, typically color-coded for intuitive interpretation. libretexts.org Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), prone to nucleophilic attack. youtube.com Green and yellow areas denote intermediate potential. sigmaaldrich.com

For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these sites favorable for interactions with electrophiles, such as hydrogen bond donors. sigmaaldrich.com Conversely, the hydrogen atoms of the amino group and the N-H of the amide linkage would appear as regions of positive potential (blue), indicating their role as hydrogen bond donors. sigmaaldrich.com The fluorine atom, despite its high electronegativity, often contributes to a more complex potential landscape due to its ability to engage in various non-covalent interactions. mdpi.com The aromatic ring itself will exhibit a nuanced potential distribution influenced by the competing electronic effects of the amino and fluoro substituents. Such maps are crucial for understanding intermolecular interactions, including those with biological targets. libretexts.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a small molecule (ligand) to a macromolecular target, typically a protein. scispace.com These methods provide insights into the binding mode, affinity, and the key intermolecular interactions that stabilize the ligand-protein complex.

Modeling Binding Modes within Protein Active Sites

Molecular docking algorithms predict the preferred orientation of a ligand within the active site of a protein, generating a series of possible binding poses ranked by a scoring function. This process is essential for understanding the mechanism of action of potential drug candidates. For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. The predicted binding mode would reveal which amino acid residues in the active site interact with the ligand and how the ligand's functional groups are oriented to maximize these interactions.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. youtube.com MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. youtube.com

Analyzing Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being among the most important. nih.gov

Hydrogen Bonding: The functional groups of this compound are well-suited for forming hydrogen bonds. The amide N-H group and the amino group can act as hydrogen bond donors, while the carbonyl oxygen and the amino nitrogen can serve as hydrogen bond acceptors. The fluorine atom can also participate in weaker hydrogen bonding interactions. mdpi.com Analysis of docking and MD simulation results would identify specific amino acid residues (e.g., aspartate, glutamate, serine, threonine) that form hydrogen bonds with the ligand, providing a detailed picture of the binding interface.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Main-chain Carbonyls |

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine |

| Benzene (B151609) Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Isopropyl Group | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

| Fluorine Atom | Halogen Bonding, Weak H-bond | Various polar and non-polar residues |

In Silico Prediction of Chemical Properties Relevant to Molecular Behavior

In silico models, often based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) principles, can predict a wide range of physicochemical and pharmacokinetic properties of a molecule before it is synthesized. These predictions are valuable for assessing the drug-likeness and potential liabilities of a compound.

For this compound, various properties can be computationally estimated. These include fundamental physicochemical properties like lipophilicity (logP), aqueous solubility (logS), and pKa. Pharmacokinetic properties related to Absorption, Distribution, Metabolism, and Excretion (ADME) can also be predicted. jst.go.jp For instance, models can estimate human intestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes like the cytochrome P450 family. jst.go.jp

Table 3: Illustrative Predicted Physicochemical and ADME Properties for a Benzamide Derivative

| Property | Predicted Value | Significance |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 196.22 | Influences diffusion and absorption. |

| LogP (Octanol/Water) | 1.8 | Indicates lipophilicity and membrane permeability. |

| Aqueous Solubility (logS) | -2.5 | Affects dissolution and bioavailability. |

| pKa (acidic) | N/A | |

| pKa (basic) | 3.5 (amino group) | Determines ionization state at physiological pH. |

| ADME Properties | ||

| Human Intestinal Absorption | High | Predicts oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Indicates potential for CNS effects. |

| CYP2D6 Substrate | No | Predicts metabolic pathway. |

| CYP3A4 Substrate | Yes | Predicts metabolic pathway. |

| hERG Inhibition | Low Probability | Assesses risk of cardiotoxicity. |

This table presents hypothetical data for a molecule with the same chemical formula as this compound to illustrate the types of predictions made by in silico tools. Actual values would require specific software-based predictions.

These in silico predictions, while not a substitute for experimental validation, provide a crucial early assessment of a molecule's potential, guiding further research and development efforts.

Advanced Algorithms in Molecular Design and Virtual Screening

The exploration and optimization of novel therapeutic agents are increasingly driven by sophisticated computational methods. For molecules within the benzamide class, such as this compound, advanced algorithms in molecular design and virtual screening are pivotal for predicting molecular behavior, identifying potential biological targets, and refining chemical structures to enhance efficacy and specificity. These in silico techniques accelerate the drug discovery pipeline by filtering vast chemical libraries to identify promising candidates for further experimental validation. mdpi.commdpi.com

Virtual screening (VS) has become a cornerstone of modern drug discovery, allowing researchers to evaluate large databases of chemical compounds computationally. mdpi.com The process can be broadly categorized into ligand-based (LBVS) and structure-based (SBVS) approaches. mdpi.com LBVS methods leverage the information from known active ligands, operating on the principle that structurally similar molecules may exhibit comparable biological activities. mdpi.com In contrast, SBVS, or target-based screening, utilizes the three-dimensional structure of the molecular target (e.g., a protein or enzyme) to predict the binding orientation and affinity of a ligand. mdpi.com

Recent advancements have focused on integrating more complex and predictive algorithms, particularly from the fields of machine learning and artificial intelligence, to improve the accuracy and efficiency of virtual screening campaigns. numberanalytics.com

Machine learning (ML) and deep learning algorithms have revolutionized virtual screening by enabling the analysis of large, complex datasets to identify patterns that are not apparent through traditional methods. numberanalytics.com These algorithms can be trained on existing data to predict a compound's activity or binding affinity. numberanalytics.com

Key machine learning approaches used in molecular design include:

Supervised Learning : Algorithms like Random Forests, Support Vector Machines (SVMs), and various types of Neural Networks are trained on labeled datasets where the biological activity of compounds is known. numberanalytics.com These trained models can then predict the activity of new, untested molecules.

Deep Learning : More advanced neural networks, such as Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), have shown exceptional promise. numberanalytics.com CNNs can analyze 3D representations of molecular structures to predict binding affinity, while GNNs are specifically designed to work with graph-structured data like molecular graphs to predict properties and identify potential leads. numberanalytics.com

The table below summarizes some of the key algorithmic approaches used in modern virtual screening.

| Algorithm Type | Principle | Typical Application in Molecular Design |

| Molecular Docking | Simulates the binding of a small molecule to the active site of a target protein, calculating a "docking score" to estimate binding affinity. nih.gov | Structure-based virtual screening (SBVS) to identify potential hits from a compound library and predict binding poses. mdpi.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. nih.gov | Ligand-based virtual screening (LBVS) to find novel scaffolds that match the pharmacophore of known active molecules. nih.gov |

| 3D-QSAR | Correlates the 3D properties (steric and electrostatic fields) of a set of molecules with their known biological activity to build a predictive model. nih.govnih.gov | Lead optimization; predicting the activity of newly designed analogues of a known active compound series. nih.gov |

| Machine Learning (e.g., SVM, Random Forest) | Learns from a training set of active and inactive compounds to classify new molecules or predict their potency. numberanalytics.com | Both LBVS and SBVS; can be used to build highly accurate scoring functions or to classify compounds post-docking. numberanalytics.comnih.gov |

| Deep Learning (e.g., CNN, GNN) | Uses multi-layered neural networks to learn complex patterns directly from 2D or 3D representations of molecules. numberanalytics.com | Predicting binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity with high accuracy. mdpi.comnumberanalytics.com |

Application to Benzamide Scaffolds

While specific research on this compound is not prominent in publicly available literature, extensive computational studies have been performed on other benzamide derivatives, providing a clear blueprint for how such a compound would be analyzed. For instance, studies on benzamide derivatives as potential glucokinase activators have successfully used pharmacophore development, 3D-QSAR, and molecular docking to identify crucial chemical features required for activity. nih.gov

In a typical 3D-QSAR study, a dataset of structurally related compounds with varying biological activity is assembled. The data required for such an analysis is illustrated in the representative table below.

| Compound ID | Scaffold | Substituents | Biological Activity (IC₅₀, nM) |

| Analogue 1 | Benzamide | R1=H, R2=CH₃ | 150 |

| Analogue 2 | Benzamide | R1=Cl, R2=CH₃ | 75 |

| Analogue 3 | Benzamide | R1=H, R2=C₂H₅ | 200 |

| Analogue 4 | Benzamide | R1=Cl, R2=C₂H₅ | 90 |

This table is a representative example to illustrate the data structure for a QSAR study and does not represent actual experimental data for the compounds listed.

From this type of data, a 3D-QSAR model can be generated, producing contour maps that visualize regions where, for example, bulky groups or electronegative groups would increase or decrease biological activity. nih.gov Such insights are invaluable for the rational design of new, more potent derivatives. Similarly, virtual screening campaigns based on a pharmacophore model derived from active benzamides could be used to search massive databases like the ZINC database for new compounds that fit the activity requirements. nih.gov The integration of these established computational workflows with newer machine learning algorithms continues to push the boundaries of molecular design, enabling more rapid and cost-effective development of novel therapeutics. annualreviews.org

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR, ¹³C NMR, and ¹⁹F NMR for Positional and Electronic Information

¹H NMR (Proton NMR): This technique would identify all the unique proton environments in 5-amino-2-fluoro-N-isopropylbenzamide. The spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH2) protons, the amide (NH) proton, the isopropyl methine (CH) proton, and the isopropyl methyl (CH3) protons. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide crucial information about their electronic environment and neighboring protons.

¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the aromatic carbons (including those directly bonded to fluorine, nitrogen, and the carbonyl group), the carbonyl carbon of the amide, and the carbons of the isopropyl group. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl) and the influence of adjacent electronegative atoms like fluorine and oxygen.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR would be a highly sensitive and informative technique. nih.govresearchgate.net It would show a single resonance for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal is highly sensitive to the electronic environment, providing insight into the effects of the amino and N-isopropylbenzamide substituents. nih.govresearchgate.net Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei would be observable in their respective spectra, aiding in the assignment of signals.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Aromatic CHs | 6.5 - 7.5 | 110 - 160 | N/A |

| NH₂ | Broad, variable | N/A | N/A |

| Amide NH | Broad, variable | N/A | N/A |

| Isopropyl CH | 3.8 - 4.5 | 40 - 50 | N/A |

| Isopropyl CH₃ | 1.0 - 1.5 | 20 - 25 | N/A |

| Carbonyl C=O | N/A | 165 - 175 | N/A |

| C-F | N/A | 150 - 165 (doublet) | -110 to -130 |

| C-NH₂ | N/A | 140 - 150 | N/A |

Note: The above data is predicted and not based on experimental results.

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the proton assignments within the aromatic ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C10H13FN2O), distinguishing it from other compounds with the same nominal mass. The expected exact mass would be approximately 196.1015 g/mol .

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, expected fragmentation pathways could include the loss of the isopropyl group, the cleavage of the amide bond, and fragmentations of the aromatic ring.

Interactive Data Table: Predicted HRMS and Fragmentation Data for this compound

| Analysis | Expected m/z | Interpretation |

| HRMS ([M+H]⁺) | 197.1088 | Protonated molecular ion (C₁₀H₁₄FN₂O⁺) |

| MS/MS Fragment | 155.0983 | Loss of propene (C₃H₆) from the isopropyl group |

| MS/MS Fragment | 138.0460 | Cleavage of the amide bond, loss of the isopropylamine (B41738) group |

| MS/MS Fragment | 121.0432 | Further fragmentation of the benzoyl moiety |

Note: The above data is predicted and not based on experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (NH2) and the secondary amide (NH), the C=O stretch of the amide, C-N stretches, C-F stretch, and various C-H and C=C stretches associated with the aromatic ring and the isopropyl group.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Amine N-H | 3300 - 3500 (two bands) | Symmetric and asymmetric stretching |

| Amide N-H | 3200 - 3400 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Amide C=O | 1630 - 1680 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-F | 1000 - 1300 | Stretching |

Note: The above data is predicted and not based on experimental results.

X-ray Crystallography for Solid-State Molecular Architecture

Following a comprehensive search of scientific literature, no specific X-ray crystallographic data was found for the compound this compound. The determination of its solid-state molecular architecture, including conformation, torsion angles, intermolecular interactions, and crystal packing, is contingent upon experimental crystallographic analysis, which does not appear to be publicly available at this time.

Determination of Conformation and Torsion Angles

Detailed information regarding the conformation and specific torsion angles of this compound is not available in the reviewed literature. Such data is typically obtained through single-crystal X-ray diffraction studies, which provide the precise three-dimensional coordinates of atoms within the crystal lattice. Without these experimental results, a definitive description of the molecule's preferred solid-state conformation and the rotational angles about its covalent bonds cannot be provided.

Emerging Research Themes and Future Perspectives on 5 Amino 2 Fluoro N Isopropylbenzamide

Development of Novel Synthetic Methodologies

The efficient synthesis of specifically substituted benzamides like 5-amino-2-fluoro-N-isopropylbenzamide is crucial for its exploration and application. While a single, dedicated synthetic route for this exact molecule is not extensively detailed in the literature, its synthesis can be conceived through the adaptation of established methods for related compounds.

A common strategy for the synthesis of aminobenzamides involves the reduction of a corresponding nitro-substituted precursor. For instance, the synthesis of the related compound, 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide, is achieved by the reduction of 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide using iron powder in the presence of ammonium (B1175870) chloride. researchgate.net A similar approach could be envisioned for this compound, starting from a suitable nitro-fluorobenzoyl chloride and isopropylamine (B41738), followed by the reduction of the nitro group.

Another relevant synthetic approach is the direct amidation of a carboxylic acid. The synthesis of fluorinated 2-aminobenzamides has been reported via amide coupling reactions between carboxylic acid derivatives and phenylenediamines using coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in a solvent such as DMF. nih.gov General methods for benzamide (B126) synthesis, such as the reaction of an acyl chloride with an amine, are also well-established. nih.gov A plausible synthetic route for this compound could therefore involve the initial reaction of 2-fluoro-5-nitrobenzoyl chloride with isopropylamine, followed by a reduction step to convert the nitro group to the desired amino functionality.

Furthermore, innovations in Friedel-Crafts-type reactions offer alternative pathways. The use of cyanoguanidine as a reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of a Brønsted superacid presents a novel method for creating benzamide structures. nih.gov The adaptation of such a method to a pre-functionalized fluoroaniline (B8554772) derivative could offer a more direct route to the target compound.

A patent for a complex Menin-MLL inhibitor describes the synthesis of an intermediate, N-ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide, which is structurally similar to the title compound. google.com This highlights the industrial relevance of this molecular scaffold and the existence of scalable synthetic procedures for its analogs.

| Synthetic Strategy | Key Reagents and Conditions | Applicability to Target Compound | Reference |

| Nitro Group Reduction | Iron powder, Ammonium chloride | High, a common and reliable method. | researchgate.net |

| Amide Coupling | HATU, DIPEA, DMF | High, suitable for constructing the amide bond. | nih.gov |

| Acyl Chloride Amination | Acyl chloride, Amine | High, a fundamental and widely used reaction. | nih.gov |

| Friedel-Crafts Carboxamidation | Cyanoguanidine, Superacid | Moderate, would require a suitable starting arene. | nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

The structural motif of this compound is well-suited for integration into modern automated synthesis and high-throughput experimentation (HTE) platforms. The development of automated systems for amide bond formation is a significant area of research, aimed at accelerating the discovery of new molecules with desirable properties. researchgate.netresearchgate.net

Automated parallel synthesis enables the rapid creation of libraries of amide-containing compounds. researchgate.net These systems often utilize pre-packed capsules with the necessary reagents for the reaction and work-up, allowing for the automated and standardized production of a diverse range of amides. researchgate.net This approach is highly tolerant of various carboxylic acids and amines, making it applicable to the synthesis of derivatives of this compound. researchgate.net The ability to rapidly generate a library of related compounds is invaluable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

High-throughput screening (HTS) is another area where this compound and its analogs could be of significant interest. HTS allows for the rapid testing of millions of compounds against a biological target. youtube.com The development of column-switching high-performance liquid chromatography (HPLC) methods for the direct determination of benzamides in biological fluids demonstrates the compatibility of this class of compounds with high-throughput analytical techniques. nih.gov The amenability of benzamide derivatives to such screening methods makes them attractive candidates for large-scale screening campaigns to identify new therapeutic agents. acs.org

| Technology | Application to this compound | Potential Impact | Reference |

| Automated Parallel Synthesis | Rapid generation of a library of analogs with varied substituents. | Acceleration of lead optimization in drug discovery. | researchgate.netresearchgate.net |

| High-Throughput Screening (HTS) | Screening of compound libraries against various biological targets. | Identification of novel biological activities. | youtube.comnih.gov |

| Rapid Automated Iterative Synthesis | Efficient, multi-step synthesis of complex molecules from building blocks. | Streamlined production of derivatives for further study. | chemrxiv.org |

Exploration of Supramolecular Interactions and Crystal Engineering

The molecular structure of this compound contains several functional groups capable of engaging in a variety of non-covalent interactions, making it a prime candidate for studies in supramolecular chemistry and crystal engineering. The interplay of hydrogen bonding, halogen bonding, and π-stacking interactions can direct the self-assembly of this molecule into well-defined, higher-order structures.

The presence of both an amino group (-NH2) and an amide group (-CONH-) provides hydrogen bond donors and acceptors, which are likely to play a dominant role in the crystal packing. These groups can form robust intermolecular hydrogen bonds, leading to the formation of chains, tapes, or more complex networks. The fluorine atom, while a weak hydrogen bond acceptor, can also participate in C-H···F interactions.

While a crystal structure for this compound is not publicly available, data from a closely related compound, 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide, provides valuable insights. researchgate.net This compound crystallizes in the triclinic space group P-1, with unit cell parameters that indicate a densely packed structure. researchgate.net The analysis of its crystal packing would likely reveal a network of hydrogen bonds and other weak interactions that stabilize the solid-state architecture.

The study of fluorinated amphiphiles has shown that the presence of fluorine can significantly influence self-assembly behavior, often leading to the formation of unique supramolecular architectures. bohrium.comnih.govfu-berlin.de The principles of supramolecular engineering can be applied to design crystalline materials with specific properties by controlling the intermolecular interactions. bohrium.comtue.nlnih.gov

| Interaction Type | Potential Role in Crystal Packing |

| N-H···O=C Hydrogen Bonds | Formation of primary structural motifs like chains or dimers. |

| N-H···N Hydrogen Bonds | Cross-linking of primary motifs into layers or 3D networks. |

| C-H···F Interactions | Contribution to the overall stability of the crystal lattice. |

| π-π Stacking | Interactions between the aromatic rings, influencing packing density. |

Potential as Precursors for Complex Chemical Entities

Substituted aminobenzamides are valuable building blocks in medicinal chemistry and organic synthesis, serving as precursors for the construction of more complex and biologically active molecules. The bifunctional nature of this compound, with its reactive amino group and modifiable aromatic ring, makes it a versatile starting material.

A compelling example of its potential as a precursor is found in a patent for a series of Menin-MLL protein-protein interaction inhibitors. google.com In this patent, a structurally analogous compound, N-ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide, serves as a key intermediate in the synthesis of a complex therapeutic agent. google.com This demonstrates the utility of the fluorinated N-isopropylbenzamide core in the construction of intricate molecular architectures with important biological functions.

The amino group can be readily transformed into a wide range of other functional groups or used as a handle for conjugation to other molecules. For example, it can be diazotized and converted to other substituents, or it can be acylated, alkylated, or used in the formation of heterocyclic rings. The presence of the fluorine atom can also be exploited to modulate the electronic properties and reactivity of the aromatic ring, influencing subsequent chemical transformations.

The use of benzamide derivatives as key structural components in histone deacetylase (HDAC) inhibitors further underscores the importance of this class of compounds as precursors in drug design. nih.gov The ability to systematically modify the structure of this compound allows for the fine-tuning of its properties and its incorporation into larger, more complex drug candidates. mdpi.com

Role in Advanced Chemical Biology Probes

The development of chemical probes is essential for dissecting complex biological processes. acs.org A high-quality chemical probe should be potent, selective, and possess appropriate physicochemical properties for use in cellular or in vivo systems. The structure of this compound contains features that make it an interesting scaffold for the design of such probes.

The amino group provides a convenient point of attachment for reporter groups, such as fluorophores or affinity tags, which are necessary for the visualization or isolation of biological targets. The fluorine atom offers several advantages. The introduction of fluorine can enhance metabolic stability and membrane permeability, which are desirable properties for a chemical probe. mdpi.com Furthermore, the 19F nucleus is an excellent handle for NMR spectroscopy, allowing for the study of protein-ligand interactions without the need for isotopic labeling of the protein.

The development of sulfonyl fluoride (B91410) probes for studying protein interactions highlights the utility of fluorine-containing functional groups in chemical biology. rsc.org While the C-F bond in this compound is not as reactive as a sulfonyl fluoride, the principle of using fluorine as a probe of the molecular environment is well-established. researchgate.netnih.gov

The design of fluorescent probes often involves a donor-acceptor system, where the fluorescence properties are sensitive to the local environment. nih.gov The aminobenzamide core could be elaborated to create such environmentally sensitive probes. Given the growing interest in developing novel chemical tools for biological research, this compound represents a promising starting point for the generation of new probes to explore a wide range of biological questions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-2-fluoro-N-isopropylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Thiourea Cyclization : React 4-substituted 3-fluoro-anilines with isothiocyanates to form thioureas, followed by intramolecular cyclization under microwave-assisted conditions to enhance yield and reduce reaction time .

- Substitution Reactions : Use nucleophilic aromatic substitution (e.g., replacing chlorine with isopropylamine in precursors like 5-amino-2-chlorobenzamide derivatives) under controlled pH and temperature .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization in ethanol for high-purity isolates .